molecular formula C11H10ClN3O2 B1409080 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline CAS No. 1643967-62-7

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline

Cat. No.: B1409080
CAS No.: 1643967-62-7
M. Wt: 251.67 g/mol
InChI Key: MKJUJTJLHKCUGS-UHFFFAOYSA-N
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Description

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline typically involves the reaction of 2-chloro-5-methoxypyrimidine with phenylamine under specific conditions. One common method involves the use of organolithium reagents, which are known for their high reactivity and selectivity in forming carbon-nitrogen bonds . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Chloro-5-methoxypyrimidin-4-yl)oxy)aniline is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the pyrimidine ring. This

Properties

IUPAC Name

3-(2-chloro-5-methoxypyrimidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-16-9-6-14-11(12)15-10(9)17-8-4-2-3-7(13)5-8/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJUJTJLHKCUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217180
Record name 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643967-62-7
Record name 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643967-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-5-methoxy-4-pyrimidinyl)oxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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